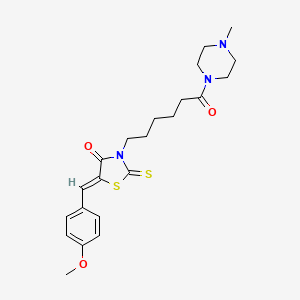

(Z)-5-(4-methoxybenzylidene)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-23-12-14-24(15-13-23)20(26)6-4-3-5-11-25-21(27)19(30-22(25)29)16-17-7-9-18(28-2)10-8-17/h7-10,16H,3-6,11-15H2,1-2H3/b19-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXXWXZGKUNDGZ-MNDPQUGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416920 | |

| Record name | AC1NSVVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-70-4 | |

| Record name | AC1NSVVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-methoxybenzylidene)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:

Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized through the reaction of a thiourea derivative with a haloketone under basic conditions.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Attachment of the Piperazine Derivative: The final step involves the reaction of the intermediate with a 4-methylpiperazine derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with thiazolidine structures exhibit various biological activities, including antimicrobial properties. In particular, derivatives of thiazolidine have shown effectiveness against various bacterial strains. A study demonstrated that related compounds possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

Anticancer Activity

Thiazolidine derivatives are also being explored for their anticancer properties. Studies have shown that (Z)-5-(4-methoxybenzylidene)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound was tested against human cancer cell lines, revealing IC50 values indicative of potent anticancer activity .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase isoforms, which are implicated in various physiological processes and diseases such as glaucoma and cancer. The inhibition constants (Ki) for the compound indicate strong binding affinity to these enzymes, highlighting its therapeutic potential .

Table 2: Summary of Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Thiazolidine Formation | Condensation | Thiazolidinedione + Aldehyde |

| Piperazine Substitution | Nucleophilic Substitution | Piperazine + Alkyl Halide |

| Final Coupling | Coupling | Acid/Base Catalysts |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidine derivatives, including our compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the benzylidene moiety enhanced antibacterial potency, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines revealed that compounds similar to (Z)-5-(4-methoxybenzylidene)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one induced apoptosis via mitochondrial pathways. The study highlighted the importance of the thiazolidine ring in mediating these effects, which could be leveraged for developing new anticancer therapies .

Wirkmechanismus

The mechanism of action of (Z)-5-(4-methoxybenzylidene)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway. The compound’s anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Observations:

Position 3 Modifications: The target compound’s methylpiperazine-oxohexyl chain introduces a polar, bulky group that may enhance solubility and target-specific interactions (e.g., with kinases or GPCRs) compared to smaller substituents like cyclohexyl () or dimethylaminoethyl () . In Ko et al., the cyclohexyl group demonstrated anti-tyrosinase activity, suggesting that hydrophobic substituents at position 3 favor enzyme inhibition .

Position 5 Modifications :

- The 4-methoxybenzylidene group in the target compound may improve electron density and π-π stacking compared to electron-withdrawing substituents (e.g., nitro or chloro groups in ) .

- In , 4-isopropylbenzylidene contributed to antimicrobial activity, highlighting the role of lipophilic groups in membrane penetration .

Pharmacological Potential

While direct data on the target compound’s bioactivity is absent, inferences can be drawn:

- Methylpiperazine moiety : May enhance blood-brain barrier penetration or kinase inhibition (common in piperazine-containing drugs).

- 4-Methoxybenzylidene: Could synergize with the thiazolidinone core to inhibit enzymes like α-glucosidase or COX-2, as seen in structurally related compounds .

Biologische Aktivität

The compound (Z)-5-(4-methoxybenzylidene)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The structure of the compound features a thiazolidin-4-one core with various substituents that contribute to its biological activity. The presence of a methoxy group and a piperazine moiety is significant for its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanisms of Action : The anticancer activity is often attributed to the ability of thiazolidin-4-one derivatives to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and repair. Additionally, they may induce apoptosis in cancer cells by activating caspase pathways.

- Case Studies : In vitro studies have shown that derivatives similar to (Z)-5-(4-methoxybenzylidene)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. For instance, one study reported an IC50 value as low as 3.7 µM for related compounds .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Mechanism : The thiazolidinone scaffold has been linked to antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting biofilm formation.

- Case Studies : In studies evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, derivatives demonstrated significant inhibition with MIC values often below 50 µg/mL. For example, similar thiazolidinone derivatives showed MIC values against Staphylococcus aureus and Escherichia coli around 0.21 µM .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Molecular docking studies suggest that the compound can effectively bind to acetylcholinesterase (AChE), showing better inhibitory activity than standard drugs like Donepezil due to favorable interactions with key amino acids in the active site .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely related to their chemical structure. Modifications in substituents can significantly alter their potency:

- Substituent Effects : The presence of electron-donating groups such as methoxy enhances the lipophilicity and bioavailability of the compound, while bulky groups can affect binding affinity to target sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.